3-Methyl-L-phenylalanine
Overview
Description
3-Methylphenylalanine is an organic compound belonging to the class of phenylalanine and derivatives. It is characterized by the presence of a methyl group attached to the phenyl ring of phenylalanine.
Mechanism of Action
Target of Action
3-Methyl-L-phenylalanine is a derivative of the amino acid phenylalanine . It primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids and is predominantly expressed in the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .
Mode of Action
It is known to interact with its primary target, lat1, facilitating the transport of large neutral amino acids . This interaction may result in changes in the concentration of these amino acids within the cell, potentially influencing various cellular processes.
Biochemical Pathways
This compound, like its parent compound phenylalanine, is likely involved in several biochemical pathways. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of certain enzymes in this pathway can lead to the buildup of intermediate compounds, affecting downstream effects .
Pharmacokinetics
It is known that lat1 plays a role in the absorption and distribution of large neutral amino acids, including phenylalanine derivatives . Therefore, it is likely that this compound’s ADME properties and bioavailability are influenced by its interaction with LAT1.
Result of Action
Given its interaction with lat1, it may influence the concentration of large neutral amino acids within the cell, potentially affecting various cellular processes .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the expression of LAT1 in different tissues could affect the distribution and action of this compound . Additionally, factors such as pH and the presence of other amino acids could potentially influence its interaction with LAT1 and its subsequent effects .
Biochemical Analysis
Biochemical Properties
3-Methyl-L-phenylalanine participates in biochemical reactions similar to its parent compound, phenylalanine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be a substrate for enzymes like phenylalanine hydroxylase, which converts phenylalanine into tyrosine . The nature of these interactions is largely dependent on the specific molecular structure of this compound.
Cellular Effects
It is known that phenylalanine and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that this compound may have similar effects.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other phenylalanine derivatives .
Metabolic Pathways
This compound is likely involved in metabolic pathways similar to those of phenylalanine. Phenylalanine is a precursor in the biosynthesis of other amino acids and bioactive compounds
Transport and Distribution
It is plausible that it may interact with transporters or binding proteins, similar to other amino acids .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications, similar to other amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenylalanine can be achieved through several methods. One common approach involves the reductive methylamination of phenylpyruvate using engineered microorganisms such as Corynebacterium glutamicum. This method involves the use of specific enzymes and conditions to achieve high yields and enantiopurity .
Industrial Production Methods: Industrial production of 3-Methylphenylalanine often involves the use of fermentation processes with genetically engineered microorganisms. These processes are optimized to ensure high productivity and cost-effectiveness. The use of glucose or xylose as carbon sources has been reported to support the production of 3-Methylphenylalanine with significant yields .
Chemical Reactions Analysis
Types of Reactions: 3-Methylphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 3-Methylphenylalanine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
- Phenylalanine
- 4-Methylphenylalanine
- 2-Methylphenylalanine
Comparison: 3-Methylphenylalanine is unique due to the position of the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to phenylalanine, 3-Methylphenylalanine exhibits different reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRBSTONIYRNRI-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921552 | |
Record name | 3-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114926-37-3 | |
Record name | 3-Methyl-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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